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Compound of Interest

Compound Name:
3,5-Dimethyl-4-

hydroxybenzonitrile-d8

Cat. No.: B589467

Get Quote

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-
hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its physicochemical properties, synthesis, analytical data, and

its critical role in pharmaceutical research, particularly in the development of antiviral

therapeutics.

Core Concepts
3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable isotope-labeled compound used primarily

as an internal standard in pharmacokinetic and metabolic studies of non-nucleoside reverse

transcriptase inhibitors (NNRTIs), such as Etravirine. The substitution of hydrogen with

deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification

without significantly altering the chemical properties of the molecule.

Physicochemical Properties
A summary of the key physicochemical properties for both the deuterated and non-deuterated

forms of 3,5-Dimethyl-4-hydroxybenzonitrile are presented below.
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Property
3,5-Dimethyl-4-
hydroxybenzonitrile-d8

3,5-Dimethyl-4-
hydroxybenzonitrile

CAS Number 1142096-16-9[1] 4198-90-7[2]

Molecular Formula C₉HD₈NO[1] C₉H₉NO[2]

Molecular Weight 155.22 g/mol [3] 147.17 g/mol [2]

Appearance White Solid[4]
White to beige crystalline

powder

Melting Point

Not explicitly reported;

expected to be similar to the

non-deuterated form.

123-127 °C[5]

Solubility

Not explicitly reported;

expected to be soluble in

Chloroform, Dichloromethane,

and DMSO.[6]

Soluble in Chloroform,

Dichloromethane, DMSO.[6]

Purity Typically >98%[6] Typically >97%[5]

Experimental Protocols
While a specific detailed synthesis for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not readily

available in published literature, a plausible and efficient synthesis can be constructed based

on the well-documented synthesis of its non-deuterated analogue and established deuteration

methodologies. The most logical approach involves the deuteration of the starting material, 3,5-

dimethyl-4-hydroxybenzaldehyde, followed by its conversion to the nitrile.

Protocol 1: Synthesis of 3,5-Dimethyl-4-
hydroxybenzaldehyde-d8
This protocol is adapted from general methods for the deuteration of phenols and

benzaldehydes.

Materials:

3,5-Dimethyl-4-hydroxybenzaldehyde
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Deuterium oxide (D₂O, 99.8 atom % D)

Deuterated acetic acid (CD₃COOD, 99.5 atom % D)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Procedure:

To a 100 mL round-bottom flask, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.5 g, 10 mmol).

Add deuterated acetic acid (20 mL) and deuterium oxide (5 mL).

The mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.

The reaction is monitored for deuterium incorporation by withdrawing small aliquots and

analyzing by ¹H NMR.

Upon completion, the mixture is cooled to room temperature and the solvent is removed

under reduced pressure.

The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate,

filtered, and the solvent is evaporated to yield 3,5-Dimethyl-4-hydroxybenzaldehyde-d8.

Protocol 2: One-Pot Synthesis of 3,5-Dimethyl-4-
hydroxybenzonitrile-d8
This protocol is adapted from the established synthesis of the non-deuterated analogue.[7]

Materials:
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3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (from Protocol 1)

Hydroxylamine hydrochloride

N,N-Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle

High-performance liquid chromatography (HPLC) system for monitoring

Procedure:

Combine 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (1.58 g, 10 mmol) and hydroxylamine

hydrochloride (0.76 g, 11 mmol) in a 50 mL round-bottom flask.

Add N,N-Dimethylformamide (20 mL) to the flask.

Heat the reaction mixture to 110-120 °C with stirring.

Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4

hours).

After completion, cool the reaction mixture to room temperature and pour it into ice-water

(100 mL).

The precipitated product is collected by vacuum filtration.

The crude product is washed with cold water and dried under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Analytical Data
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The following tables summarize the expected analytical data for 3,5-Dimethyl-4-
hydroxybenzonitrile-d8 based on the known data for the non-deuterated analogue and

general principles of spectroscopic analysis for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus

Expected Chemical
Shifts (δ, ppm)

Multiplicity Notes

¹H NMR ~7.2-7.4 s

A small residual signal

for the two aromatic

protons might be

observed depending

on the efficiency of

deuteration. The

hydroxyl proton signal

will be absent due to

exchange with the

deuterated solvent.

¹³C NMR

~155 (C-OH), ~130

(aromatic C-H), ~120

(C-CN), ~118 (CN),

~15 (CD₃)

The signals for the

deuterated carbons

(aromatic C-D and

methyl CD₃) will be

significantly

broadened and may

appear as multiplets

due to C-D coupling.

Mass Spectrometry (MS)
Ionization Mode Expected m/z Interpretation

Electron Ionization (EI) 155 [M]⁺

Electrospray Ionization (ESI) 154 [M-H]⁻

Role in Drug Development and Relevant Pathways
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3,5-Dimethyl-4-hydroxybenzonitrile is a key building block in the synthesis of the second-

generation NNRTI, Etravirine. The deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile-
d8, is invaluable for studying the pharmacokinetics and metabolism of Etravirine.

Metabolic Pathway of the Etravirine Moiety
The dimethylbenzonitrile moiety of Etravirine is a primary site of metabolism. In vivo, it

undergoes oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP3A4,

CYP2C9, and CYP2C19.[8] This leads to the formation of hydroxylated metabolites, which can

be further conjugated, for instance, by glucuronidation, before excretion. The use of a

deuterated internal standard like 3,5-Dimethyl-4-hydroxybenzonitrile-d8 allows for precise

quantification of the parent drug and its metabolites in biological matrices.

Etravirine
(containing 3,5-dimethyl-4-hydroxybenzonitrile moiety)

Monohydroxylated and
Dihydroxylated Metabolites

CYP3A4, CYP2C9, CYP2C19
(Oxidation) Glucuronidated Metabolites

UGTs
(Glucuronidation) Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of the Etravirine dimethylbenzonitrile moiety.

Experimental Workflow: Use as an Internal Standard
3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for liquid

chromatography-mass spectrometry (LC-MS) based bioanalytical methods to quantify

Etravirine in plasma or tissue samples. Its almost identical chemical behavior to the analyte

ensures minimal variation during sample preparation and analysis, while its different mass

allows for separate detection.
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Sample Preparation

LC-MS Analysis

Data Processing

Biological Sample
(e.g., Plasma)

Spike with
3,5-Dimethyl-4-hydroxybenzonitrile-d8

(Internal Standard)

Protein Precipitation &
Liquid-Liquid or Solid-Phase Extraction

Evaporation and
Reconstitution

Liquid Chromatography
(Separation of Analyte and IS)

Mass Spectrometry
(Detection and Quantification)

Quantification
(Analyte/IS Peak Area Ratio)

Pharmacokinetic Analysis

Click to download full resolution via product page

Caption: Workflow for bioanalysis using a deuterated internal standard.
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In conclusion, 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a crucial tool in the development and

clinical evaluation of Etravirine and potentially other pharmaceuticals derived from the same

scaffold. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved

through established chemical transformations. The availability of this and other stable isotope-

labeled compounds is fundamental to modern drug discovery and development, enabling

precise and accurate bioanalytical measurements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by
formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]

2. alfa-chemistry.com [alfa-chemistry.com]

3. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google
Patents [patents.google.com]

4. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. scs.illinois.edu [scs.illinois.edu]

6. d-nb.info [d-nb.info]

7. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-
hydroxybenzonitrile-d8]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589467/docs#an-in-depth-technical-guide-to-3-5-
dimethyl-4-hydroxybenzonitrile-d8]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b589467/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-5-dimethyl-4-hydroxybenzonitrile-d8
https://www.benchchem.com/product/b589467?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US4009210A/en
https://patents.google.com/patent/US4009210A/en
https://www.alfa-chemistry.com/cas_1142096-16-9.htm
https://patents.google.com/patent/WO2014068588A2/en
https://patents.google.com/patent/WO2014068588A2/en
https://pubmed.ncbi.nlm.nih.gov/19725591/
https://pubmed.ncbi.nlm.nih.gov/19725591/
https://scs.illinois.edu/system/files/inline-files/Deuterated_Solvents.pdf
https://d-nb.info/1176930303/34
https://pubmed.ncbi.nlm.nih.gov/31679131/
https://pubmed.ncbi.nlm.nih.gov/31679131/
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylphenol
https://www.benchchem.com/product/b589467/docs#an-in-depth-technical-guide-to-3-5-dimethyl-4-hydroxybenzonitrile-d8
https://www.benchchem.com/product/b589467/docs#an-in-depth-technical-guide-to-3-5-dimethyl-4-hydroxybenzonitrile-d8
https://www.benchchem.com/product/b589467/docs#an-in-depth-technical-guide-to-3-5-dimethyl-4-hydroxybenzonitrile-d8
https://www.benchchem.com/product/b589467/docs#an-in-depth-technical-guide-to-3-5-dimethyl-4-hydroxybenzonitrile-d8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b589467?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

